molecular formula C22H21NO5 B1218884 Angoline CAS No. 21080-31-9

Angoline

Cat. No.: B1218884
CAS No.: 21080-31-9
M. Wt: 379.4 g/mol
InChI Key: LVWAKZBZWYHYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angoline is a benzophenanthridine alkaloid isolated from the roots of Zanthoxylum nitidum (Roxb.) DC. It is known for its potent and selective inhibition of the IL-6/STAT3 signaling pathway, making it a promising candidate for cancer therapy .

Biochemical Analysis

Biochemical Properties

Angoline plays a crucial role in biochemical reactions, particularly in the inhibition of the IL6/STAT3 signaling pathway. It inhibits STAT3 phosphorylation and its target gene expression, thereby impeding cancer cell proliferation . This compound interacts with various enzymes and proteins, including STAT3, STAT1, and NF-κB, although it exhibits selective inhibition primarily towards STAT3 with an IC50 of 11.56 μM .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of cancer cells such as MDA-MB-231, H4, and HepG2 by affecting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting STAT3 phosphorylation, this compound disrupts the downstream signaling cascade, leading to reduced expression of genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of the IL6/STAT3 signaling pathway. It binds to STAT3, preventing its phosphorylation and subsequent activation. This inhibition leads to a decrease in the expression of STAT3 target genes, which are crucial for cell proliferation and survival . Additionally, this compound does not inhibit protein kinase C, distinguishing it from other benzophenanthridine alkaloids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound remains stable under standard storage conditions (4°C, protected from light) and exhibits consistent inhibitory effects on STAT3 phosphorylation over extended periods . Long-term studies have shown that this compound maintains its efficacy in inhibiting cancer cell proliferation without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits STAT3 phosphorylation and cancer cell proliferation. At higher doses, potential toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the IL6/STAT3 signaling pathway. It interacts with enzymes and cofactors that regulate STAT3 phosphorylation and gene expression . By inhibiting STAT3, this compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism and reduced cancer cell proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches its target sites to exert its inhibitory effects on STAT3 phosphorylation .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound effectively inhibits STAT3 phosphorylation and disrupts the downstream signaling cascade .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angoline can be synthesized through the bioassay-guided fractionation of methanol extracts from Zanthoxylum nitidum using a STAT3-responsive gene reporter assay

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .

Chemical Reactions Analysis

Types of Reactions: Angoline undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. Specific conditions depend on the desired reaction and product .

Major Products: The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted benzophenanthridine derivatives .

Comparison with Similar Compounds

Uniqueness of Angoline: this compound’s selective inhibition of the IL-6/STAT3 signaling pathway sets it apart from other benzophenanthridine alkaloids. Its ability to inhibit STAT3 phosphorylation and target gene expression makes it a unique and promising candidate for cancer therapy .

Properties

IUPAC Name

1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWAKZBZWYHYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943391
Record name 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21080-31-9
Record name 12,13-Dihydro-1,2,13-trimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21080-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Angoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angoline
Reactant of Route 2
Reactant of Route 2
Angoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Angoline
Reactant of Route 4
Angoline
Reactant of Route 5
Reactant of Route 5
Angoline
Reactant of Route 6
Reactant of Route 6
Angoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.